1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a heterocyclic organic compound that has been primarily investigated in scientific research for its activity as a sigma receptor ligand. [] Sigma receptors are a class of intracellular proteins that play a role in various cellular processes, including modulation of neurotransmitter release, ion channel function, and cell survival. [] 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine has shown high affinity for sigma receptors, particularly the sigma-1 subtype, and has been used as a tool to investigate the role of these receptors in various physiological and pathological conditions. []
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound that belongs to the piperazine class, which is known for its diverse pharmacological activities. This compound features a piperazine ring substituted with both a dichlorophenyl group and a nitropyridinyl moiety, which contributes to its biological properties. The presence of these substituents suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen in its structure. It falls under the category of piperazine derivatives, which are often explored for their therapeutic potential in treating mental health disorders, cancer, and infectious diseases.
The synthesis of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 3,4-dichlorophenylpiperazine with 5-nitro-2-pyridinecarboxaldehyde or similar derivatives under controlled conditions.
The molecular structure of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine includes:
The compound can undergo various chemical reactions typical for piperazines and aromatic compounds:
The reactions are generally facilitated by catalysts or specific reagents that promote the desired transformations while minimizing side reactions .
The mechanism of action for 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is likely related to its ability to interact with specific biological targets:
Research indicates that similar compounds exhibit activity against various cancer cell lines and may influence signaling pathways critical for cell proliferation and apoptosis .
Relevant data from studies indicate that variations in substituents can significantly affect both solubility and biological activity .
The piperazine ring (1,4-diazacyclohexane) serves as a privileged structural motif in designing bioactive molecules targeting ion channels and G-protein-coupled receptors. Its conformational flexibility, balanced basicity (pKa ~9.8 for secondary nitrogens), and capacity for diverse substitution patterns make it ideal for optimizing target engagement and pharmacokinetic properties. In Transient Receptor Potential Vanilloid 1 antagonist development, piperazine functions as a conformational spacer that optimally orients hydrophobic pharmacophores within the channel’s allosteric binding pocket. The classic Transient Receptor Potential Vanilloid 1 antagonist BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) exemplifies this strategy, where the piperazine core connects the 3-chloropyridine "tail" and 4-tert-butylphenyl "head" domains [2] [7].
Molecular docking studies reveal that piperazine-containing antagonists engage Transient Receptor Potential Vanilloid 1 through key hydrophobic interactions:
Table 1: Structural Comparison of Piperazine-Containing Transient Receptor Potential Vanilloid 1 Antagonists
Compound | Distal Group | Proximal Group | Transient Receptor Potential Vanilloid 1 IC₅₀ (Capsaicin Antagonism) | Key Interactions |
---|---|---|---|---|
BCTC [2] | 4-tert-butylphenyl | 3-chloropyridin-2-yl | 34 nM | Hydrophobic contacts with Met514, Leu515 |
GRT12360 [7] | 2-(pyrrolidin-1-yl)phenyl | 4-methylpyridin-2-yl | <10 nM | Enhanced hydrophobic packing |
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine [1] | 3,4-dichlorophenyl | 5-nitropyridin-2-yl | Not reported (structural analog) | Predicted H-bonding via nitro group |
5ac [7] | 2-(pyrrolidin-1-yl)phenyl | 4,6-dimethylpyridin-2-yl | 9.80 nM | π-anion interaction with Glu570 |
The piperazine nitrogen atoms frequently serve as hydrogen bond acceptors, while their substitution pattern modulates the molecule’s topological polar surface area—critically influencing blood-brain barrier permeability for centrally-acting analgesics [4]. Modifying piperazine to rigidified analogs (e.g., benzimidazole) often enhances target affinity but may compromise solubility and oral bioavailability [2].
Structure–activity relationship studies of BCTC-inspired antagonists reveal stringent requirements for optimal Transient Receptor Potential Vanilloid 1 blockade. Systematic modifications of the distal aryl domain, proximal heterocycle, and piperazine linker demonstrate that:
Heteroaryl replacements (pyridine, pyrimidine) diminish activity unless complemented by lipophilic substituents (e.g., 4,6-dimethylpyridine in compound 30 [2])
Proximal Heterocycle Modifications:
Bioisosteric replacement with pyrimidine causes significant activity loss due to reduced basicity and altered geometry [2]
Piperazine Linker Adaptations:
Notably, 1-(3,4-dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine represents a strategic simplification of BCTC’s urea architecture, replacing the carboxamide bridge with a direct piperazine-heterocycle connection. This reduces molecular weight (353.20 g/mol) while preserving key pharmacophoric elements [1].
The strategic placement of electron-withdrawing substituents—specifically the 5-nitro group on pyridine and chlorines at phenyl 3,4-positions—creates a complementary electrostatic landscape enhancing Transient Receptor Potential Vanilloid 1 binding:
The dichloro pattern enhances lipid membrane permeability (predicted logP ~3.2) versus monosubstituted analogs [1]
5-Nitropyridinyl Domain:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Electrostatic Parameter | Steric Parameter (van der Waals radius, Å) | Biological Impact |
---|---|---|---|
5-NO₂ (pyridine) [1] | σₘ = 0.71; dipole moment ↑ | Minimal footprint increase | Enhanced H-bond acceptor capacity; improved solubility |
3,4-diCl (phenyl) [8] | σₚ = 0.23 (Cl), σₘ = 0.37 (Cl); dipole ~2.8 D | Combined vdW radius: 3.5 Å | Halogen bonding; optimal hydrophobic contact |
4-tert-butyl (BCTC) [2] | Strongly electron-donating | Bulky (5.5 Å effective radius) | Maximizes hydrophobic interactions |
Docking models of the title compound predict a binding pose where:1) The dichlorophenyl ring occupies the hydrophobic subpocket (Leu515, Met514),2) Piperazine nitrogens form water-bridged H-bonds with glutamic acid 570,3) Nitropyridine extends toward the capsaicin-binding site, with nitro oxygen within 3.2Å of tyrosine 511 [1] [7].
The inflammatory pain pathway involves both ion channel sensitization (e.g., Transient Receptor Potential Vanilloid 1) and prostaglandin-mediated signaling via cyclooxygenase-2. Dual-target compounds addressing both mechanisms offer synergistic potential for enhanced analgesia:
Hybrid molecules may mitigate hyperthermia (a Transient Receptor Potential Vanilloid 1 antagonist side effect) through cyclooxygenase-2-mediated thermoregulation [6]
Strategic Approaches to Integration:
Table 3: Multi-Target Inhibitor Design Strategies
Strategy | Example Compound | Transient Receptor Potential Vanilloid 1 IC₅₀ | Cyclooxygenase-2 IC₅₀ | Advantages |
---|---|---|---|---|
Pharmacophore fusion [6] | Dual-target inhibitor 45 | ~20 nM | ~0.5 µM | Synergistic anti-inflammatory activity |
Piperazine-urea hybrids [7] | Compound 5ac | 9.80 nM | Not reported | Avoids hyperthermia side effect |
Carboxylate integration [3] | Compound 17 (ibuprofen hybrid) | ~50 nM | ~1.2 µM | Gastroprotection via COX-1 sparing |
The title compound 1-(3,4-dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine offers a versatile template for such hybridization. The dichlorophenyl group can be replaced with cyclooxygenase-2-inhibiting arylheterocycles (e.g., pyrazolyl, isoxazolyl), while preserving the nitropyridinyl-piperazine Transient Receptor Potential Vanilloid 1 pharmacophore. Alternatively, the piperazine secondary nitrogen serves as a conjugation point for cyclooxygenase-2 pharmacophores via amide or sulfonamide linkages [3] [6]. Molecular dynamics simulations indicate that such hybrids adopt distinct conformations when bound to Transient Receptor Potential Vanilloid 1 versus cyclooxygenase-2, leveraging structural flexibility to achieve dual-target engagement without significant affinity compromise [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1